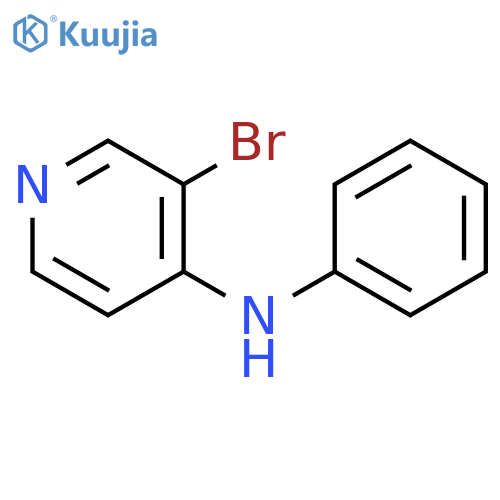Cas no 239137-42-9 (3-bromo-N-phenylpyridin-4-amine)

239137-42-9 structure
商品名:3-bromo-N-phenylpyridin-4-amine
CAS番号:239137-42-9
MF:C11H9BrN2
メガワット:249.106561422348
MDL:MFCD12828176
CID:2132595
PubChem ID:10634327
3-bromo-N-phenylpyridin-4-amine 化学的及び物理的性質
名前と識別子
-
- 4-Pyridinamine, 3-bromo-N-phenyl-
- 4-Pyridinamine,3-bromo-N-phenyl-
- 3-bromo-N-phenylpyridin-4-amine
-
- MDL: MFCD12828176
- インチ: 1S/C11H9BrN2/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H,(H,13,14)
- InChIKey: IAMYJFMOWMYRSI-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC(NC2=CC=CC=C2)=C1Br
3-bromo-N-phenylpyridin-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3239577-0.25g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95.0% | 0.25g |
$367.0 | 2025-03-18 | |
| Aaron | AR028SBE-500mg |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95% | 500mg |
$822.00 | 2025-02-16 | |
| Enamine | EN300-3239577-1g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95% | 1g |
$743.0 | 2023-11-13 | |
| 1PlusChem | 1P028S32-500mg |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95% | 500mg |
$778.00 | 2024-05-22 | |
| Enamine | EN300-3239577-5g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95% | 5g |
$2152.0 | 2023-11-13 | |
| Aaron | AR028SBE-2.5g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95% | 2.5g |
$2025.00 | 2023-12-15 | |
| Aaron | AR028SBE-5g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95% | 5g |
$2984.00 | 2023-12-15 | |
| 1PlusChem | 1P028S32-50mg |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95% | 50mg |
$269.00 | 2024-05-22 | |
| Aaron | AR028SBE-50mg |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95% | 50mg |
$265.00 | 2025-02-16 | |
| Enamine | EN300-3239577-5.0g |
3-bromo-N-phenylpyridin-4-amine |
239137-42-9 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 |
3-bromo-N-phenylpyridin-4-amine 関連文献
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
239137-42-9 (3-bromo-N-phenylpyridin-4-amine) 関連製品
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 4964-69-6(5-Chloroquinaldine)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
